3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide
Description
3,4-Dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide is a benzamide derivative featuring a dichlorinated benzene ring (3,4-dichloro substitution) linked to a carboxamide group. The ethyl spacer attached to the nitrogen atom incorporates a phenylsulfanyl (thioether) moiety. This compound’s molecular formula is C₁₅H₁₂Cl₂N₂OS, with a molecular weight of 339.2 g/mol (calculated).
Properties
IUPAC Name |
3,4-dichloro-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKLFRSWHLLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Synthetic Route
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzoyl chloride + 2-(Phenylsulfanyl)ethylamine | Room temperature, triethylamine as base | High |
Research has indicated that 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. It has been tested against bacterial strains and shown promising results.
- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting mechanisms involving apoptosis and cell cycle arrest.
Pharmaceutical Development
The compound is being explored for its therapeutic potential in drug development. Its ability to act as an intermediate in the synthesis of more complex molecules makes it valuable in pharmaceutical chemistry. It has been considered for formulations targeting specific diseases due to its favorable bioactivity profile .
Specialty Chemicals
In addition to its medicinal applications, this compound is also utilized in the production of specialty chemicals. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of several bacterial strains at varying concentrations, highlighting its potential as a new antimicrobial agent.
- Cancer Research : In a recent study focusing on cancer cell lines, this compound demonstrated a significant reduction in cell viability compared to control groups, indicating strong anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with the active sites of target proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
3,4-Dichloro-N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}benzenecarboxamide (CAS 339275-93-3)
- Molecular Formula: C₁₅H₁₂Cl₃NO₃S
- Key Differences :
- The sulfanyl group (-S-) is oxidized to a sulfonyl (-SO₂-) group.
- An additional chlorine atom is present on the phenyl ring attached to the sulfonyl group (4-chloro substitution).
- The extra chlorine may improve lipophilicity, affecting membrane permeability .
N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid)
- Molecular Formula: C₁₆H₁₅Cl₂NO₃
- Key Differences :
- Dichloro substitution at positions 2,3 instead of 3,3.
- A 4-(ethoxymethoxy) group replaces the phenylsulfanyl-ethylcarboxamide chain.
- Impact: The 2,3-dichloro pattern may alter steric interactions in target binding.
Backbone Modifications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (Compound 4a)
- Molecular Formula : C₂₆H₃₀N₂O₂S₂
- Key Differences :
- Replaces the dichlorobenzamide group with a dimethoxyphenyl moiety.
- Incorporates two phenylsulfanyl-ethyl chains instead of one.
- The branched structure increases molecular weight and complexity, which may hinder pharmacokinetic properties .
Functional Group Replacements
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide (Diflufenican)
- Molecular Formula : C₁₉H₁₂F₅N₂O₂
- Key Differences :
- Replaces the dichlorobenzene ring with a difluorophenyl group.
- A pyridinecarboxamide backbone replaces the benzene-carboxamide structure.
- Impact :
Key Research Findings
- Electron-Withdrawing vs.
- Thioether vs. Sulfonyl : The phenylsulfanyl group offers redox-active properties, whereas sulfonyl derivatives (e.g., CAS 339275-93-3) prioritize stability and resistance to metabolic oxidation .
- Agrochemical Relevance : Structural analogs like etobenzanid and diflufenican highlight the importance of halogen placement and heterocyclic backbones in pesticidal activity .
Biological Activity
3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide (CAS No. 339100-18-4) is a chemical compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13Cl2NOS
- Molecular Weight : 326.24 g/mol
- Physical Properties :
- Boiling Point: Approximately 473.8 °C
- Density: 1.35 g/cm³
- pKa: 12.98
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The phenylsulfanyl group is particularly significant as it may enhance the compound's interaction with target proteins, thereby affecting their function.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections. The exact mechanism by which it exerts these effects involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and signaling pathways.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzamide | Lacks carboxamide group | Limited anticancer activity |
| 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | Contains sulfonamide group | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide?
- Methodological Answer : Synthesis typically involves a multi-step route starting with halogenated benzene derivatives and functionalizing the ethylsulfanyl moiety. Key steps include:
- Nucleophilic substitution to introduce the phenylsulfanyl group.
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere to avoid hydrolysis .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm aromatic substitution patterns and amide bond formation. Use deuterated DMSO or CDCl for solubility .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., IC determination).
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and reaction yields .
- Machine Learning : Train models on existing benzenecarboxamide datasets to predict optimal reaction conditions (e.g., catalyst loading, temperature) .
Q. What strategies resolve contradictions in biochemical assay data for this compound?
- Methodological Answer :
- Dose-Response Validation : Repeat assays across multiple concentrations and cell lines to distinguish true activity from assay artifacts .
- Off-Target Analysis : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
- Structural Analog Comparison : Compare results with structurally similar compounds to isolate electronic/steric contributions to activity .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Factorial Design : Employ 2 factorial experiments to test substituent effects (e.g., chloro vs. fluoro groups) on bioactivity .
- Molecular Docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
- Meta-Analysis : Aggregate data from PubChem and NIST databases to identify trends in benzenecarboxamide bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
